molecular formula C11H15NO4S B2373355 5-[(Phenylsulfonyl)amino]pentanoic acid CAS No. 133932-29-3

5-[(Phenylsulfonyl)amino]pentanoic acid

Cat. No.: B2373355
CAS No.: 133932-29-3
M. Wt: 257.3
InChI Key: LMOLNMFWFNINRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Phenylsulfonyl)amino]pentanoic acid is an organic compound with the molecular formula C11H15NO4S It is characterized by the presence of a phenylsulfonyl group attached to an amino pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Phenylsulfonyl)amino]pentanoic acid typically involves the reaction of 5-aminopentanoic acid with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-[(Phenylsulfonyl)amino]pentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Phenylsulfonyl)amino]pentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Phenylsulfonyl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with various enzymes and receptors, potentially modulating their activity. The amino pentanoic acid backbone may also play a role in the compound’s biological activity by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

    5-Aminopentanoic acid: A precursor in the synthesis of 5-[(Phenylsulfonyl)amino]pentanoic acid.

    Phenylsulfonyl chloride: Used in the synthesis of various sulfonyl derivatives.

    Sulfone derivatives:

Uniqueness

This compound is unique due to the presence of both a phenylsulfonyl group and an amino pentanoic acid backbone. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-(benzenesulfonamido)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c13-11(14)8-4-5-9-12-17(15,16)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOLNMFWFNINRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 41 (3 g, 22.90 mmol), in a solvent mixture of CH2Cl2 (100 mL) and THF (50 mL) at room temperature were added Et3N (7.96 mL, 57.25 mmol), followed by benzenesulfonyl chloride (6.13 mL, 48.09 mmol). The mixture was stirred overnight at room temperature and then treated with a saturated aqueous solution of NH4Cl. The phases were separated and the aqueous layer was extracted several times with CH2Cl2. The combined organic extracts were dried over (MgSO4) and evaporated under reduced pressure giving a mixture of mono- and bis-alkylated products. The residue was dissolved in THF (50 mL) and water (50 mL), and LiOH was added. The resulting mixture was stirred for 4 h at room temperature, and then was treated with 1N HCl until pH 1. The phases were separated and the aqueous layer was extracted several times with AcOEt. The combined organic extracts were dried over (MgSO4) and then evaporated under reduced pressure, yielding compound 42 (2.95 g, 48%) as a white powder: 1H NMR (300 MHz, acetone-d6) δ 7.86 (d, J=7 Hz, 2H), 7.64-7.57 (m, 3H), 6.47 (br. s, 1H), 2.96-2.89 (m, 2H), 2.27-2.23 (m, 2H), 1.60-1.50 (m, 4H).
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
7.96 mL
Type
reactant
Reaction Step Two
Quantity
6.13 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Yield
48%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.